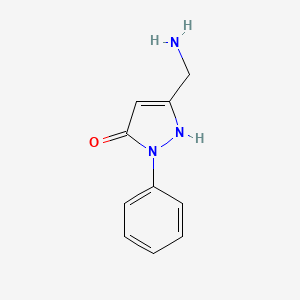
5-(aminomethyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(aminomethyl)-2-phenyl-2,3-dihydro-1H-pyrazol-3-one is a chemical compound that belongs to the class of pyrazolones Pyrazolones are known for their diverse biological activities and have been widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(aminomethyl)-2-phenyl-2,3-dihydro-1H-pyrazol-3-one typically involves the reaction of hydrazine derivatives with β-keto esters or β-diketones. One common method is the cyclization of hydrazones derived from the condensation of hydrazine with β-keto esters. The reaction is usually carried out under acidic or basic conditions, and the choice of solvent can significantly influence the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved safety. Catalysts such as Lewis acids or transition metal complexes may be employed to enhance the reaction rate and selectivity. The use of green chemistry principles, such as solvent-free conditions or the use of renewable solvents, is also being explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-(aminomethyl)-2-phenyl-2,3-dihydro-1H-pyrazol-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazolones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolones, hydrazine derivatives, and other functionalized pyrazolone compounds.
Scientific Research Applications
Chemistry
In chemistry, 5-(aminomethyl)-2-phenyl-2,3-dihydro-1H-pyrazol-3-one is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds and can be used in the development of new synthetic methodologies.
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. It can interact with various biological targets, making it a valuable tool for studying enzyme mechanisms and developing new therapeutic agents.
Medicine
In medicine, 5-(aminomethyl)-2-phenyl-2,3-dihydro-1H-pyrazol-3-one has shown promise as a lead compound for the development of new drugs. Its unique structure allows it to interact with specific biological targets, potentially leading to the discovery of new treatments for various diseases.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and versatility make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of 5-(aminomethyl)-2-phenyl-2,3-dihydro-1H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. This interaction can lead to changes in cellular processes, making the compound useful for studying enzyme function and developing new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
5-hydroxy-2-aminomethyl-1H-indole-3-carboxylic acids: These compounds have similar structural features and biological activities.
Pyridazine and pyridazinone derivatives: These heterocycles share some structural similarities and exhibit a wide range of pharmacological activities.
5-amino-pyrazoles: These compounds are structurally related and have been studied for their potential as functional reagents in organic and medicinal chemistry.
Uniqueness
5-(aminomethyl)-2-phenyl-2,3-dihydro-1H-pyrazol-3-one stands out due to its unique combination of an aminomethyl group and a phenyl-substituted pyrazolone ring. This structure imparts specific reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C10H11N3O |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
5-(aminomethyl)-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C10H11N3O/c11-7-8-6-10(14)13(12-8)9-4-2-1-3-5-9/h1-6,12H,7,11H2 |
InChI Key |
WPZRVEXLOWFLLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=C(N2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















